Product packaging for Chloromethyl acetate(Cat. No.:CAS No. 625-56-9)

Chloromethyl acetate

Cat. No.: B052281
CAS No.: 625-56-9
M. Wt: 108.52 g/mol
InChI Key: SMJYMSAPPGLBAR-UHFFFAOYSA-N
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Description

Chloromethyl acetate is a versatile and highly valuable bifunctional reagent that serves as a critical building block in advanced organic synthesis. Its primary research utility stems from its dual functionality, featuring both a reactive acetoxy group and a chloromethyl group, enabling it to act as an efficient acetylating and alkylating agent simultaneously. This compound is extensively employed in the synthesis of complex molecules, including the preparation of protected synthetic intermediates, the modification of polymers, and the fabrication of functionalized materials. A prominent application is its use in the introduction of acetoxymethyl groups, which can serve as protective groups for alcohols or as precursors to other functionalities like aldehydes. Furthermore, this compound finds significant use in the development of pharmaceutical intermediates and in materials science for the surface functionalization of substrates, enhancing their properties for specific applications. Its mechanism involves nucleophilic substitution at the chloromethyl carbon or nucleophilic acyl substitution at the carbonyl carbon, providing researchers with strategic pathways for molecular construction. This product is offered in high purity to ensure consistent and reliable results in demanding research environments, strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO2 B052281 Chloromethyl acetate CAS No. 625-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYMSAPPGLBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211544
Record name Chloromethyl acetate
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-56-9
Record name Chloromethyl acetate
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Record name Chloromethyl acetate
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Record name Chloromethyl acetate
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Record name Chloromethyl acetate
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Theoretical Frameworks and Computational Studies of Chloromethyl Acetate

Quantum Chemical Approaches for Chloromethyl Acetate (B1210297)

Quantum chemical approaches provide profound insights into the behavior of chloromethyl acetate at a molecular level. These computational methods are essential for understanding its reactivity, reaction mechanisms, and the energetics of its transformations. By modeling the electronic structure and potential energy surfaces, researchers can predict and interpret experimental outcomes with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the reaction mechanisms of this compound and related compounds. coe.edu It allows for the detailed study of reaction pathways, such as hydrolysis or nucleophilic substitution, by calculating the geometries of reactants, transition states, and products. researchgate.netugent.be For instance, DFT calculations have been employed to model the ring-opening of 2-(chloromethyl)oxirane by acetate anions, a reaction that shares features with nucleophilic attacks on this compound. srce.hr These studies show that the reaction proceeds via an SN2-like mechanism, and DFT helps in analyzing the structure of the transition states. researchgate.netsrce.hr

DFT methods, such as those using the B3LYP or M06-2X functionals, are also applied to study the hydrolysis of esters like methyl and ethyl acetate, providing a framework for understanding the more complex hydrolysis of this compound. researchgate.netnih.govresearchgate.net These calculations can elucidate whether a reaction follows a one-step or two-step mechanism and determine the influence of solvent molecules on the reaction barrier. nih.govresearchgate.net By mapping the potential energy surface, DFT provides critical information on the kinetic and thermodynamic characteristics of the reaction, confirming the predictive power of this computational approach. srce.hr

Ab initio molecular orbital theory is a powerful tool for investigating the fundamental aspects of SN2 reactions involving alkyl chlorides and acetate, which serve as excellent models for the reactivity of this compound. pnas.orgpnas.org Seminal studies have used ab initio methods at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), to analyze the SN2 displacement of a chloride ion by an acetate ion. pnas.orgnih.govresearchgate.net

Table 1: Calculated Energetics of Gas-Phase SN2 Reactions from Ab Initio Studies. pnas.orgpnas.org
SubstrateNucleophileComplexation Energy (ΔH₁) (kcal/mol)Overall Reaction Energy (ΔH) (kcal/mol)
Methyl ChlorideAcetate-24.2-11.2
Ethyl ChlorideAcetate-25.7-11.4
1,2-Dichloroethane (B1671644)Acetate-28.1-11.5
Methyl ChlorideHydroxide-37.1-50.5
Ethyl ChlorideHydroxide-39.7-51.4
1,2-DichloroethaneHydroxide-42.5-52.0

Canonical Variational Transition State Theory (CVT) is an advanced computational framework used to calculate the rate constants of chemical reactions. iupac.org It refines traditional transition state theory by variationally locating the dividing surface between reactants and products to minimize the calculated rate constant at a specific temperature. iupac.orgiaea.org This approach provides a more accurate estimation of reaction kinetics, particularly for complex polyatomic systems. rsc.org

While specific CVT studies on this compound are not prominent in the literature, the theory is widely applied to analogous reactions, such as the atmospheric degradation of chloro-compounds and SN2 reactions. researchgate.netacs.org For example, CVT and related methods are used to compute thermal rate constants over wide temperature ranges for gas-phase reactions. rsc.orgresearchgate.net The theory is crucial for predicting how fast a reaction will proceed under given conditions, which is essential for understanding the atmospheric fate or reaction dynamics of a compound like this compound. By identifying the optimal transition state location (the "central dynamical bottleneck"), CVT offers a more rigorous prediction of kinetic parameters than simpler models. acs.org

Spectroscopic and Computational Corroboration of Molecular Structures and Energetics

The synergy between spectroscopic experiments and computational studies is vital for a comprehensive understanding of the molecular structure and energetics of this compound. Spectroscopic techniques provide experimental data on molecular properties, which can then be interpreted and corroborated by high-level computational models.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state technique for studying compounds containing quadrupolar nuclei, such as the chlorine-35 (³⁵Cl) nucleus in this compound. nih.govdu.ac.inwikipedia.org Unlike NMR, NQR is a "zero-field" technique, detecting the absorption of radiofrequency energy by the nucleus as it transitions between energy levels split by the internal electric field gradient (EFG) of the molecule. du.ac.inwikipedia.org This EFG is highly sensitive to the local electronic environment, molecular structure, and intermolecular interactions. wikipedia.orgvdoc.pub

The NQR frequency is a characteristic fingerprint for a specific crystalline solid. mdpi.com For this compound, ³⁵Cl NQR spectroscopy provides direct information about the electronic distribution within the C-Cl bond. labnovo.com This data is invaluable for characterizing the molecular structure in the solid phase, identifying different crystalline forms (polymorphs), and studying phase transitions and molecular dynamics. mdpi.comresearchgate.net The technique has been successfully applied to various chloro-organic compounds to probe structural changes and molecular reorientations in the solid state. benchchem.com

Computational chemistry provides essential tools for determining the thermodynamics of reactions involving this compound. scg.ch Methods such as ab initio molecular orbital theory and DFT are used to calculate fundamental thermodynamic quantities that govern chemical transformations. srce.hrpnas.org These calculations can determine the change in enthalpy (ΔH), or reaction energy, which indicates whether a reaction is exothermic or endothermic. pnas.org

For example, ab initio studies on the SN2 reaction between acetate and various alkyl chlorides provide detailed reaction energy profiles. pnas.org These calculations show that the reaction is moderately exothermic. pnas.org Similarly, DFT can be used to compute the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur and is directly related to the reaction rate. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, computational thermodynamics offers a complete energetic picture of a reaction pathway, allowing for predictions of both kinetic and thermodynamic feasibility. srce.hr

Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For this compound, theoretical frameworks and computational studies have been instrumental in modeling its reaction pathways, particularly in nucleophilic substitution reactions, and in characterizing the associated transition states. These studies, often employing Density Functional Theory (DFT) and ab initio molecular orbital theory, offer deep insights into reaction mechanisms, activation energies, and the geometric and electronic properties of transient species that are difficult to observe experimentally.

Nucleophilic Substitution Reactions

The primary reaction pathway modeled for molecules containing a chloromethyl group, analogous to this compound, is the SN2 (bimolecular nucleophilic substitution) reaction. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

The transition state (TS) in these SN2 reactions is characterized by a pentacoordinated carbon atom with a nearly planar, sp2-hybridized geometry. pnas.org In the reaction between 1,2-dichloroethane and acetate, the calculated C-O bond distance in the transition state is 210.9 pm, while the C-Cl distance increases to 235.1 pm. pnas.org The reaction is predicted to be less exothermic compared to similar reactions with simpler alkyl chlorides. pnas.org When moving from the gas phase to a polar solvent, self-consistent reaction field (SCRF) models predict a substantial increase in the reaction barrier, as expected, though the fundamental geometry of the transition state changes only slightly. pnas.orgpnas.org

Ring-Opening Reactions as a Model System

Further insights into the reactivity of the chloromethyl group with acetate come from computational studies on the ring-opening of 2-(chloromethyl)oxirane by acetate anions. srce.hrresearchgate.netsrce.hrsrce.hr These studies, utilizing DFT calculations, have shown that the reaction proceeds via an SN2-like mechanism. srce.hrsrce.hrsrce.hr The geometry of the transition states and the calculated activation parameters are consistent with this mechanism. srce.hrsrce.hr

The favored pathway is a backside α-attack of the acetate nucleophile on the carbon atom of the oxirane ring that is bonded to the chloromethyl group. researchgate.netsrce.hr For the attack of the acetate ion (OAc⁻), different transition state geometries are possible, depending on the orientation of the attacking nucleophile relative to the chloromethyl group. srce.hr The angle between the breaking and forming bonds in these backside attack transition states is close to 180°, which is characteristic of SN2 processes. srce.hr

The activation parameters for these reactions have been calculated, providing quantitative data on the energy barriers. The analysis of the potential energy surface confirms the theoretical assumptions about the preferred reaction path. researchgate.netsrce.hr

Research Findings on Reaction Energetics

Detailed research has quantified the energetic aspects of these model reactions. The data below, derived from computational studies, illustrates the energy changes during the SN2 reaction of acetate with chloroalkanes.

ReactionLevel of TheoryΔH₁ (kcal/mol)ΔH‡ (kcal/mol)ΔH_R (kcal/mol)
CH₃Cl + OAc⁻MP2//HF/6-31+G(d)-16.72.8-10.4
C₂H₅Cl + OAc⁻MP2//HF/6-31+G(d)-18.23.8-10.2
CH₂ClCH₂Cl + OAc⁻MP2//HF/6-31+G(d)-26.25.4-12.8

These computational models and findings for analogous systems provide a robust theoretical framework for understanding and predicting the reaction pathways and transition state characteristics of this compound itself. They consistently point towards an SN2 mechanism for nucleophilic attack at the chloromethyl carbon, with well-defined transition state geometries and predictable energetic barriers.

Advanced Synthetic Methodologies for Chloromethyl Acetate and Its Derivatives

Catalytic Synthesis of Chloromethyl Acetate (B1210297)

The catalytic synthesis of chloromethyl acetate is a cornerstone of its industrial production, offering high yields and purity. Various catalysts and reaction conditions have been explored to optimize this process.

Zinc Chloride Catalysis in Acetyl Chloride Reactions with Paraformaldehyde

A prevalent and efficient method for synthesizing this compound involves the reaction of acetyl chloride with paraformaldehyde, catalyzed by anhydrous zinc chloride. This reaction is typically conducted under an inert atmosphere, such as argon, to prevent side reactions with atmospheric moisture. The process begins by combining the reactants at a low temperature, which is then gradually increased to facilitate the reaction.

The reaction mixture is initially cooled, and then warmed to room temperature and stirred for a period, before being heated to achieve a high conversion rate. This method is known for its high yield, which can reach up to 94%. The scalability of this process makes it suitable for industrial-scale production of this compound.

Reaction Conditions for Zinc Chloride Catalyzed Synthesis of this compound

ParameterValue
ReactantsAcetyl chloride, Paraformaldehyde
CatalystAnhydrous Zinc Chloride
AtmosphereInert (e.g., Argon)
Initial Temperature0°C
Final Temperature90°C
Reaction Time18 hours at 90°C
YieldUp to 94%

Role of Lewis Acids in this compound Formation

Lewis acids play a crucial role in the formation of this compound and related compounds by enhancing the electrophilicity of the carbonyl carbon in formaldehyde (B43269) or its precursors. In the synthesis of this compound from acetyl chloride and paraformaldehyde, zinc chloride (ZnCl₂) acts as a Lewis acid catalyst. It coordinates with the oxygen atom of paraformaldehyde, facilitating the cleavage of the polymer and the subsequent reaction with acetyl chloride.

Other Lewis acids, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), are also employed in related chloromethylation reactions. chemicalbook.com The choice of Lewis acid can influence the reaction rate and selectivity. For instance, in the Blanc chloromethylation, which involves the introduction of a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, zinc chloride is a commonly used catalyst. chemicalbook.com The acidic conditions generated by the Lewis acid protonate the formaldehyde, making it a more potent electrophile that can be attacked by the aromatic π-electrons. google.com The resulting benzyl (B1604629) alcohol is then converted to the corresponding chloride. google.com

Esterification and Acyl Cross-Coupling in this compound Synthesis

While esterification is a fundamental reaction in organic synthesis, its direct application for the synthesis of this compound from chloroacetic acid and methanol (B129727) is not the standard method. Similarly, advanced techniques like catalytic asymmetric reductive acyl cross-coupling are generally applied to the synthesis of more complex molecules.

Controlled Esterification of Chloroacetic Acid and Methanol

The direct esterification of chloroacetic acid with methanol primarily yields methyl chloroacetate (B1199739), a structural isomer of this compound. organic-chemistry.orggoogle.comnih.gov The scientific literature does not extensively report a controlled esterification of chloroacetic acid and methanol as a primary synthetic route for this compound. The synthesis of this compound typically follows the pathway involving acetyl chloride and paraformaldehyde as described previously.

Catalytic Asymmetric Reductive Acyl Cross-Coupling for Derivatives

Catalytic asymmetric reductive acyl cross-coupling is a sophisticated method used to create chiral molecules. This technique typically involves the reaction of acid chlorides with other organic halides in the presence of a chiral catalyst and a reducing agent. nsf.govgoogleapis.com The primary application of this methodology is in the synthesis of enantioenriched acyclic α,α-disubstituted ketones and α-arylesters. nsf.govgoogleapis.comnih.govresearchgate.net There is no significant evidence in the reviewed literature to suggest that this method is commonly employed for the synthesis of derivatives of this compound.

Chloromethylation Reactions Utilizing this compound Precursors

Chloromethylation is the process of introducing a chloromethyl group (-CH₂Cl) onto a substrate, typically an aromatic compound. This reaction is of significant industrial importance for the synthesis of various intermediates. epa.gov The precursors to the active chloromethylating agent are central to this process.

The Blanc chloromethylation reaction is a classic example, utilizing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride to produce chloromethyl arenes. google.com In this context, formaldehyde and hydrogen chloride act as precursors to the reactive electrophile, which is thought to be a protonated chloromethyl alcohol or a related species. chemicalbook.com

Another important precursor for chloromethylation is chloromethyl methyl ether (CH₃OCH₂Cl). This reagent can be used to chloromethylate aromatic rings and is employed in the production of ion-exchange resins. google.com The synthesis of chloromethyl methyl ether itself can be achieved through the reaction of dimethoxymethane with an acid halide, a process that can be catalyzed by zinc(II) salts. While this compound itself is not the primary chloromethylating agent in these reactions, the fundamental chemistry of its precursors, such as formaldehyde and sources of chloride, is integral to the broader field of chloromethylation.

Electrophilic Chloromethylation of Aromatic Systems

The introduction of a chloromethyl group onto an aromatic ring is a significant transformation in organic synthesis. While the direct use of this compound for this purpose is not widely documented, the principles of electrophilic aromatic substitution provide a framework for understanding this potential reaction. In a typical electrophilic aromatic substitution, a strong electrophile is required to attack the electron-rich aromatic ring.

Historically, the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, has been a common method. libretexts.org Alternative reagents include chloromethyl ethers, which can effectively chloromethylate aromatic compounds. wikipedia.org

There has been some debate regarding this compound as a direct chloromethylating agent. Early studies suggested that the reaction of this compound with benzene (B151609) in the presence of zinc chloride did not yield benzyl chloride, indicating its low reactivity under those specific conditions. However, under different catalytic systems or with more activated aromatic substrates, its potential as a chloromethylating agent cannot be entirely dismissed. The reactivity of the aromatic substrate is a crucial factor; electron-rich aromatic compounds are more susceptible to electrophilic attack. For instance, the chloromethylation of toluene has been studied under various conditions, though not specifically with this compound as the primary reagent. unive.it The choice of catalyst is also critical and can significantly influence the outcome of the reaction. Lewis acids such as aluminum chloride and tin(IV) chloride are commonly employed to enhance the electrophilicity of the chloromethylating agent. thieme-connect.de

Table 1: Comparison of Catalysts in the Chloromethylation of Cumene (Note: This data is for a related chloromethylation reaction and is provided for illustrative purposes as direct data for this compound is not readily available.)

CatalystTemperature (°C)Products
ZnCl₂42-48Reaction
AlCl₃42-48Reaction
TiCl₄Not specifiedpara isomer exclusively
I₂Not specifiedReaction

Data adapted from studies on aromatic chloromethylation.

Mechanisms of Chloromethyl Ether Formation for Chloromethylation

The mechanism of chloromethylation reactions generally involves the in-situ formation of a highly reactive electrophile. In the context of this compound, a plausible mechanism for the generation of the electrophilic species would involve the coordination of a Lewis acid to the carbonyl oxygen of the acetate group. This coordination would enhance the leaving group ability of the acetate, facilitating its departure and the formation of a chloromethyl cation (ClCH₂⁺) or a closely related electrophilic species.

This chloromethyl cation would then act as the potent electrophile required for the subsequent attack on the aromatic ring. The reaction would proceed through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore the aromaticity of the ring.

Alternative mechanistic pathways could involve the formation of an acylal-like intermediate, which then fragments to release the electrophile. The exact nature of the electrophilic species, whether it is a free carbocation or a complex with the Lewis acid, would depend on the specific reaction conditions, including the solvent and the nature of the Lewis acid used. Kinetic studies on related chloromethylation reactions using methoxyacetyl chloride or chloromethyl methyl ether suggest that the rate-determining step is the formation of the electrophile. nih.gov Spectroscopic studies could potentially provide evidence for the formation of the proposed intermediates in the reaction with this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and enhance safety.

Development of Safer and Sustainable Synthesis Methods

The development of safer and more sustainable methods for the synthesis of this compound is a key area of research. Traditional methods for the synthesis of related chloromethylating agents, such as chloromethyl methyl ether, have been shown to produce highly carcinogenic byproducts like bis(chloromethyl) ether. libretexts.org Therefore, modern synthetic routes aim to avoid the formation of such hazardous impurities.

One approach to safer synthesis is the in-situ generation and immediate consumption of the reactive intermediate. For example, a rapid and efficient method for synthesizing chloromethyl methyl ether from acetals and acid halides using zinc(II) salts as catalysts allows the resulting haloalkyl ether to be used directly in subsequent reactions without isolation, thereby minimizing exposure. researchgate.net A similar strategy could be adapted for this compound, where it is generated and used in a one-pot process.

Furthermore, the use of less hazardous starting materials is a cornerstone of green chemistry. Research into alternative precursors and reaction pathways that avoid highly toxic or corrosive reagents is ongoing. The development of catalytic systems that are highly efficient and can be easily recovered and reused also contributes to the sustainability of the process.

Biorenewable Solvents in this compound Production

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are derived from petrochemical sources and can be toxic and environmentally persistent. Biorenewable solvents, derived from biomass, offer a more sustainable alternative. springerprofessional.deresearchgate.net

For the production of this compound, several biorenewable solvents could be considered as replacements for conventional solvents like dichloromethane or acetic acid. The suitability of a biorenewable solvent would depend on its physical and chemical properties, such as polarity, boiling point, and its ability to dissolve the reactants and facilitate the desired chemical transformation.

Table 2: Properties of Selected Biorenewable Solvents

Biorenewable SolventSourceBoiling Point (°C)Polarity
2-Methyltetrahydrofuran (2-MeTHF)Furfural or levulinic acid~80Ethereal
Cyrene (Dihydrolevoglucosenone)Cellulose227Aprotic polar
Propylene CarbonatePropylene oxide and CO₂242Aprotic polar
γ-Valerolactone (GVL)Levulinic acid207-208Aprotic polar

Data sourced from various chemical and green chemistry literature. springerprofessional.decore.ac.uk

Optimization of Reaction Conditions for Environmental Sustainability

Optimizing reaction conditions is a crucial aspect of green chemistry, aiming to maximize product yield and minimize energy consumption and waste generation. Methodologies such as Response Surface Methodology (RSM) can be employed to systematically investigate the effects of various reaction parameters and identify the optimal conditions. mdpi.comnih.gov

For the synthesis of this compound, key parameters that could be optimized include:

Temperature: Lowering the reaction temperature can significantly reduce energy consumption.

Pressure: Operating at or near atmospheric pressure is generally safer and more energy-efficient.

Catalyst Loading: Minimizing the amount of catalyst used reduces costs and potential environmental impact from catalyst waste.

Reaction Time: Shorter reaction times increase throughput and reduce energy consumption per unit of product.

Reactant Stoichiometry: Using an optimal ratio of reactants can maximize the conversion of the limiting reagent and minimize byproducts.

By systematically studying these parameters, it is possible to develop a more environmentally sustainable and economically viable process for the synthesis of this compound. For instance, in the synthesis of a related compound, chloromethyl ethylene carbonate, RSM was used to optimize reaction conditions, leading to a high yield and conversion with minimized environmental impact. mdpi.com A similar approach could be applied to the synthesis of this compound to enhance its sustainability profile.

Reaction Mechanisms and Kinetics of Chloromethyl Acetate

Hydrolysis Pathways of Chloro-Substituted Alkyl Acetates

The hydrolysis of chloromethyl acetate (B1210297) and its analogues can proceed through several mechanisms, influenced by the reaction conditions and the structure of the ester.

The hydrolysis of chloro-substituted alkyl acetates occurs via both neutral and acid-catalyzed pathways. researchgate.net In the case of monochloroesters such as chloromethyl acetate, the acid-catalyzed hydrolysis predominantly follows the bimolecular AAC2 mechanism. researchgate.netresearchgate.net This mechanism involves a pre-equilibrium protonation of the ester's carbonyl group, followed by a rate-limiting nucleophilic attack by a water molecule. rsc.org

For esters containing two or three chloro-substituents, the hydrolysis becomes more complex. With two chloro-substituents, the acid-catalyzed hydrolysis proceeds simultaneously through both the AAC2 and the A-BAC3 mechanisms. researchgate.netlookchem.com In the case of trihalogenated esters, the A-BAC3 mechanism becomes the primary pathway. researchgate.netlookchem.com

The A-BAC3 mechanism is distinct from the AAC2 pathway. It is proposed that the first step of both the neutral (BAC3) and the A-BAC3 reactions is the formation of a tetrahedral anionic intermediate, T− [R1C(OH)(O−)(OR2)]. researchgate.net This intermediate is in equilibrium with a neutral tetrahedral intermediate, T0 [R1C(OH)2(OR2)]. researchgate.net In the A-BAC3 mechanism, the observed acid catalysis arises from a concerted general base-general acid-catalyzed decomposition of this neutral intermediate (T0). researchgate.net Studies on the hydrolysis and methanolysis of chloromethyl chloroacetate (B1199739) in aqueous methanol (B129727) support the simultaneous occurrence of A-BAC3 and AAC2 mechanisms, particularly in water-rich solutions. psu.edu

The kinetics of hydrolysis are significantly influenced by the molecular structure and the solvent system. The presence of electronegative substituents, such as chlorine, plays a crucial role in determining the reaction mechanism.

The choice of solvent and the presence of organic cosolvents can alter the reaction rates. For instance, adding acetone (B3395972) to aqueous solutions has been found to retard the neutral and acid-catalyzed hydrolysis of chloromethyl chloroacetate. researchgate.net In studies of chloromethyl chloroacetate in aqueous methanol, adding the organic cosolvent leads to a significant rate retardation for the acid-catalyzed hydrolysis. rsc.org This effect is particularly pronounced for the A-BAC3 mechanism. rsc.org Conversely, organic cosolvents appear to have a almost negligible retarding effect on the rate of AAC2 hydrolysis. rsc.org This is attributed to the fact that in the AAC2 mechanism, the rate-limiting step is the addition of water to a protonated ester, whereas in the A-BAC3 mechanism, it is the addition to the neutral ester molecule. rsc.org As the methanol content increases in the solvent mixture, the contribution of the AAC2 mechanism increases, and in pure methanol, the reaction proceeds solely via the AAC2 pathway. psu.edu

The table below summarizes the effect of solvent composition on the hydrolysis mechanism of chloromethyl chloroacetate.

Solvent CompositionDominant Hydrolysis Mechanism(s)Observation
Water-rich aqueous methanol (xw > 0.5)A-BAC3 and AAC2The two mechanisms occur simultaneously. psu.edu
Alcohol-rich aqueous methanolAAC2The proportion of the AAC2 mechanism increases with increasing methanol content. psu.edu
Anhydrous MethanolAAC2The reaction takes place solely by the AAC2 mechanism. psu.edu

Nucleophilic Substitution Reactions Involving this compound

The chloromethyl group in this compound is susceptible to nucleophilic attack, primarily through an SN2 mechanism.

Nucleophilic substitution on this compound proceeds via a bimolecular (SN2) pathway. semanticscholar.org This type of reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. pressbooks.pub This process involves a high-energy transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. pressbooks.pub

Theoretical studies on the SN2 displacement of chloride from simple alkyl chlorides like methyl chloride by an acetate ion confirm the feasibility of this reaction, noting a small energy barrier in the gas phase. researchgate.netpnas.org The reaction of a carboxylate nucleophile, such as acetate, with an alkyl halide is a standard method for forming an ester functional group. pressbooks.pub This reactivity is fundamental to understanding the transformations of this compound in the presence of various nucleophiles.

While not a direct reaction of this compound, studies on the ring-opening of 2-(chloromethyl)oxirane by acetate anions provide significant insight into the role of counter-ions in nucleophilic substitutions involving similar structures. researchgate.netsrce.hrsrce.hr These reactions also proceed through an SN2-like mechanism, characterized by a backside attack of the nucleophile. srce.hrsrce.hr

The table below presents calculated activation parameters for the SN2-like reaction of 2-(chloromethyl)oxirane with alkali metal acetates, illustrating the effect of the cation.

Cation (M+)ΔH‡ (kJ mol-1)ΔS‡ (J mol-1 K-1)ΔG‡ (kJ mol-1)Ea (kJ mol-1)
Li+ 158.5-15.1163.0160.7
Na+ 154.5-15.0159.0156.7
K+ 151.7-12.4155.4153.9
Data derived from computational studies on the backside α-attack in the gas phase at 298.15 K. researchgate.net

Atmospheric Reaction Kinetics of this compound and Related Compounds

The atmospheric fate of volatile organic compounds like this compound is primarily determined by their reaction with atmospheric oxidants. The main degradation pathway is the gas-phase reaction with the hydroxyl radical (•OH). conicet.gov.ar

The rate constant for the reaction of this compound with •OH radicals has been reported as 6.10 x 10-13 cm3 molecule-1 s-1. parchem.com The degradation mechanism for related chloroacetates, such as methyl dichloroacetate (B87207), is initiated by H-atom abstraction from the alkyl groups by the •OH radical. rsc.orgrsc.org Given the structural similarities, it is expected that this compound follows a similar initial degradation step. Theoretical studies on the reaction of methyl acetate with Cl atoms also point to H-atom abstraction from both the acetyl (CH3C(O)-) and methoxy (B1213986) (-OCH3) sites as viable pathways. researchgate.net

Comparing the reaction rate of this compound with related compounds provides context for its atmospheric reactivity. The rate constant for methyl dichloroacetate with •OH radicals has been estimated to be 7.24 × 10−13 cm3 molecule-1 s-1, a value very similar to that of this compound. conicet.gov.arrsc.org

The table below compares the atmospheric reaction rate constants with •OH for this compound and related esters.

CompoundkOH (cm3 molecule-1 s-1)Temperature (K)Notes
This compound 6.10 x 10-13Not SpecifiedAtmospheric OH Rate Constant. parchem.com
Methyl dichloroacetate 7.24 x 10-13298Estimated value from free energy relationship. conicet.gov.arrsc.org
Methyl acetate 3.2 x 10-13298Experimental value.

H-Atom Abstraction by Chlorine Atoms and Hydroxyl Radicals

The primary degradation pathway for chloroacetates in the atmosphere is initiated by H-atom abstraction by chlorine (Cl) atoms and hydroxyl (OH) radicals. rsc.orgrsc.org This process involves the removal of a hydrogen atom from either the chloromethyl (-CH2Cl) or the methyl (-CH3) group of the acetate molecule.

The rate coefficients for these reactions are crucial for determining the atmospheric lifetime of the compound. Studies on similar chloroesters, such as methyl dichloroacetate, indicate that the rate of reaction with both Cl atoms and OH radicals decreases as the number of chlorine substituents on the ester molecule increases. rsc.orgrsc.org This is attributed to the steric hindrance generated by the additional chlorine atoms, which impedes the abstraction of hydrogen atoms. rsc.org For instance, the rate coefficient for the reaction of methyl chloroacetate with Cl atoms is reported to be 8.5 x 10⁻¹³ cm³ per molecule per second. rsc.org In comparison, the rate coefficient for methyl dichloroacetate with Cl atoms is lower, at (3.31 ± 0.88) × 10⁻¹³ cm³ per molecule per s. rsc.orgrsc.orgconicet.gov.ar

The degradation mechanism via H-atom abstraction by Cl atoms is observed to be similar to that of OH radicals. rsc.orgrsc.orgconicet.gov.ar Theoretical studies on methyl acetate's reaction with Cl atoms have identified two primary pathways for H-atom abstraction: one from the acetyl group (CH3C=O) and another from the methoxy group (–OCH3), both leading to the formation of an alkyl radical and HCl. researchgate.net A good correlation exists between the rate coefficients for reactions with Cl and OH for various chloro compounds, further supporting the similarity in their initial degradation mechanisms. rsc.orgconicet.gov.ar

The following table displays a comparison of rate coefficients for the reactions of various chloro compounds with OH radicals and Cl atoms.

CompoundRate Coefficient with OH radicals (cm³/molecule·s)Rate Coefficient with Cl atoms (cm³/molecule·s)
CH₃C(O)OCH₃22.00 x 10⁻¹³ rsc.org
ClCH₂C(O)OCH₃8.50 x 10⁻¹³ rsc.org
Cl₂CHC(O)OCH₃7.24 x 10⁻¹³ (estimated) rsc.orgrsc.org3.31 x 10⁻¹³ rsc.orgrsc.org
CH₃Cl4.90 x 10⁻¹³ rsc.org
CH₂Cl₂3.60 x 10⁻¹³ rsc.org
CHCl₃0.76 x 10⁻¹³ rsc.org

Oxidation Pathways and Product Formation in Tropospheric Degradation

Following the initial H-atom abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. rsc.org The subsequent reactions of this peroxy radical determine the final degradation products.

For chloroesters like methyl dichloroacetate, the degradation pathway involves the formation of alkoxy radicals from the peroxy radicals. rsc.org These alkoxy radicals can then undergo several reactions, including decomposition through C-C or C-O bond cleavage, α-ester rearrangement, or reaction with O₂. rsc.org

In the case of the reaction of methyl dichloroacetate with Cl atoms, the identified major products and their yields are:

Carbon monoxide (CO): 44 ± 2% rsc.orgrsc.orgconicet.gov.ar

Dichloroacetic acid (Cl₂CHCOOH): 24 ± 2% rsc.orgrsc.orgconicet.gov.ar

Phosgene (B1210022) (COCl₂): 19 ± 3% rsc.orgrsc.orgconicet.gov.ar

Methyl trichloroacetate (B1195264) (CCl₃C(O)OCH₃): 16 ± 1% rsc.orgrsc.orgconicet.gov.ar

The formation of these products, particularly toxic compounds like phosgene and persistent substances like dichloroacetic acid, highlights the potential environmental impact of this compound emissions. rsc.orgrsc.org Phosgene can be a significant atmospheric pollutant, and dichloroacetic acid can contribute to rainwater acidification. rsc.orgrsc.org

Theoretical studies on the oxidation of related compounds, such as methyl acetate, show that the alkyl peroxy radical can react with other atmospheric oxidants like HO₂, NO, and NO₂. researchgate.net For example, the oxidation of vinyl acetate initiated by OH radicals leads to products like formic acetic anhydride, acetic acid, and formaldehyde (B43269). acs.org Similarly, the OH radical-initiated photodegradation of methyl methacrylate (B99206) produces methyl pyruvate (B1213749) and formaldehyde as major products. nih.gov The specific products and their yields can vary depending on the structure of the ester and the atmospheric conditions, such as the presence of nitrogen oxides (NOx). nih.gov

Thermal Rearrangement Studies of this compound Analogs

Thermal rearrangement represents another potential transformation pathway for this compound and its analogs. These reactions typically occur at elevated temperatures and can lead to the formation of isomeric structures.

Studies on compounds like 2-chloro-1-(chloromethyl)ethyl acetate have revealed that it can equilibrate with 2,3-dichloropropyl acetate under thermal conditions. rsc.org This rearrangement proceeds through an intermolecular pathway involving solvent-separated ion pairs. rsc.org

The pyrolysis of esters containing a β-hydrogen in the alkyl group is a well-known process that yields the corresponding acid and alkene via a six-membered cyclic transition state. nih.govacademicjournals.org For instance, the gas-phase pyrolysis of isopropyl acetate and its derivatives produces propene and the corresponding carboxylic acid. nih.gov The rate of this pyrolysis is influenced by the substituents on the acetate molecule. nih.goved.ac.uk

While direct studies on the thermal rearrangement of this compound itself are not extensively detailed in the provided context, research on analogous compounds provides insight into potential pathways. For example, thermal rearrangement of (chloromethyl)silanes involves the migration of the chlorine atom from carbon to silicon and a simultaneous hydrogen migration from silicon to carbon, proceeding through a double-three-membered-ring transition state. researchgate.net Another study on hydridic (chloromethyl)silane and (chloromethyl)chlorosilane suggests that their thermal rearrangements occur via an intermolecular process. rsc.org

Advanced Applications of Chloromethyl Acetate in Complex Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

Chloromethyl acetate (B1210297) serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). wikipedia.org Its ability to introduce an acetoxymethyl group is fundamental to the construction of complex molecular architectures found in modern medicines.

A significant application of chloromethyl acetate is in the synthesis of the antiviral drug Ganciclovir, which is used to treat infections caused by the herpes virus family. wikipedia.orgmims.com Ganciclovir, an acyclic nucleoside analogue of 2'-deoxyguanosine, functions by inhibiting the replication of viral DNA. wikipedia.orgfishersci.nocenmed.com

In a key step of Ganciclovir synthesis, this compound is used to introduce the critical acetoxymethyl side chain onto a protected glycerol (B35011) derivative. mims.com For instance, a common route involves the reaction of 1,1-diethoxy-3-trityloxypropan-2-ol with this compound. mims.com This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF). mims.com The alkoxide generated from the glycerol derivative attacks the chloromethyl group of the acetate in a nucleophilic substitution reaction, yielding the desired 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane intermediate. mims.com This one-step process is noted for its convenience and good yields compared to older two-step chloromethylation and substitution protocols. mims.com

Table 1: Reagent/Solvent Combinations for the Synthesis of Ganciclovir Intermediate 4

Entry Base Solvent Yield (%)
1 K₂CO₃ DMF 25
2 Cs₂CO₃ DMF 30
3 NaH THF 55
4 KHMDS THF 50
5 NaH DMA 60
6 NaH DMF 73

Data sourced from a study on the synthesis of Ganciclovir, where intermediate 4 is 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane. mims.com

While this compound itself is an achiral molecule, its derivatives and structurally related compounds are explored in the field of chiral synthesis for drug discovery. The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals. For example, derivatives of the related compound 1-chloroethyl acetate, such as 1-(3-Chlorophenyl)ethyl acetate, are investigated for their potential in chiral synthesis pathways. wikipedia.org

Furthermore, research into asymmetric synthesis has utilized related chiral building blocks, such as optically pure chloromethyl p-tolyl sulfoxide, for the enantioselective synthesis of complex molecules like 4,4-disubstituted 2-cyclopentenones. nih.gov Although not direct derivatives of this compound, these examples highlight the importance of the chloromethyl functional group in reagents designed for stereocontrolled reactions, a cornerstone of modern drug discovery. sigmaaldrich.com

Utilization in Agrochemical and Fine Chemical Production

The reactivity of this compound makes it a valuable intermediate in the production of agrochemicals and other fine chemicals. uni.lu Its role often involves acting as an electrophilic building block to construct the carbon skeleton of active ingredients.

This compound is widely cited in chemical literature as an intermediate for producing organophosphate insecticides, most notably Dimethoate (B1670662) and its oxygen analogue, Omethoate. wikipedia.orguni.lu These substances are systemic and contact insecticides and acaricides used to control a broad range of pests on various crops. wikipedia.orgherts.ac.uk

However, a detailed examination of specific synthesis patents and chemical databases reveals that the industrial production of Dimethoate typically utilizes methyl chloroacetate (B1199739) (CAS 96-34-4), an isomer of this compound, rather than this compound itself (CAS 625-56-9). google.comfao.org The common synthesis route for Dimethoate involves the reaction of the salt of O,O-dimethyl phosphorodithioic acid with an N-methyl-2-chloroacetamide precursor, which is often derived from methyl chloroacetate and methylamine. google.com The confusion in some sources may arise from the isomeric relationship and similar names of the two reagents. Therefore, while the this compound structural motif is related to the chemistry of these pesticides, its direct role as a primary feedstock in major industrial syntheses of Dimethoate and Omethoate is less substantiated than that of its isomer, methyl chloroacetate.

Formation of Acylals and Protecting Group Chemistry

Chloromethyl esters, including this compound, are important precursors in the formation of acylals (geminal di-esters). Acylals serve as valuable prodrug motifs and as protecting groups for aldehydes and carboxylic acids in organic synthesis. researchgate.net

The synthesis of chloromethyl esters of N-protected amino acids is a key strategy in peptide chemistry and the development of prodrugs. researchgate.net These esters are not typically synthesized from this compound itself, but rather represent a class of compounds with the same functional R-COO-CH2Cl group. Several methods have been developed for their efficient preparation.

One effective method involves the reaction of an N-protected amino acid with chloromethyl chlorosulfate (B8482658) in a biphasic system (e.g., dichloromethane/water) under phase-transfer catalysis conditions. oakwoodchemical.com This approach provides good to excellent yields of the desired N-Boc-protected amino acid chloromethyl esters. oakwoodchemical.com

Another reported method utilizes bromochloromethane (B122714) as the C1 source. researchgate.net In this procedure, the caesium salt of an N-blocked amino acid or dipeptide is reacted with bromochloromethane to yield the corresponding chloromethyl ester. researchgate.net This method is noted for being simple, mild, and efficient, largely avoiding the formation of gem-diester byproducts that can complicate purification. researchgate.net These N-protected amino acid chloromethyl esters are stable intermediates that can subsequently react with other molecules, for instance, the carboxylic acid group of another drug, to form prodrugs. researchgate.net The use of protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is essential to prevent unwanted side reactions at the amino group during esterification. researchgate.netresearchgate.netchemistrysteps.com

Table 2: Compounds Mentioned and PubChem CIDs

Compound Name PubChem CID
This compound 69366 nih.govuni.lu
Ganciclovir 3454 wikipedia.orgfishersci.co.ukfishersci.ca
Dimethoate 3082 wikipedia.orgherts.ac.uknih.govuni.lu
Omethoate 14210 sigmaaldrich.comthegoodscentscompany.commade-in-china.commade-in-china.comuni.lu
Acetyl chloride 6367
Paraformaldehyde 7581
Sodium hydride 24255
N,N-Dimethylformamide (DMF) 6228
1-Chloroethyl acetate 521865 americanelements.com
Methyl chloroacetate 7295
N-methylacetamide 11463
O,O-dimethyl phosphorodithioate 12989
Bromochloromethane 6327
Chloromethyl chlorosulfate 139049 oakwoodchemical.com
tert-Butoxycarbonyl (Boc) group N/A (functional group)
Benzyloxycarbonyl (Cbz) group N/A (functional group)
5-Aminoindole, N1-BOC protected 11593831 nih.gov
4-Aminobenzoic acid 978 wikipedia.org
BPC-157 108101 peptidesciences.com

Use in Heterogeneous Acylal Synthesis

This compound serves as a valuable precursor in the synthesis of heterogeneous, or asymmetrical, acylals. Direct synthesis of asymmetrical acylals by reacting aldehydes with mixed anhydrides often results in a mixture of products with only moderate yields and requires laborious purification. mdpi.com A more effective method involves a two-step process utilizing chloromethyl esters as stable and storable intermediates. mdpi.com

In the first step, a carboxylic acid is converted into its corresponding chloromethyl ester. mdpi.com For example, the reaction of a carboxylic acid with chloromethyl chlorosulfate under phase-transfer catalysis conditions can produce the desired chloromethyl ester in good yield. mdpi.com this compound itself can be synthesized by reacting acetyl chloride with paraformaldehyde, using anhydrous zinc chloride as a catalyst. nbinno.com

The general two-step synthesis for a heterogeneous acylal is outlined below:

Formation of the Chloromethyl Ester : A selected carboxylic acid is converted to an α-haloalkyl ester, such as a chloromethyl ester. mdpi.com

SN2 Reaction : The resulting chloromethyl ester then reacts with a different carboxylic acid to form the asymmetrical acylal. mdpi.com This second step proceeds via an SN2 mechanism, typically requiring a polar aprotic solvent like N,N-dimethylformamide (DMF) and a non-nucleophilic base. mdpi.com To enhance the reactivity of the chloromethyl ester, a halogen exchange (Finkelstein reaction) can be performed to create a more reactive iodomethyl ester intermediate. mdpi.com

This detour through a chloromethyl ester precursor provides a more controlled and efficient route to pure, heterogeneous acylals compared to direct synthesis methods. mdpi.com

Bio-Based Chemistry and Renewable Platform Molecules

5-(Chloromethyl)furfural (CMF), a versatile platform molecule derived from biomass, serves as a key precursor for a variety of biofuels and specialty chemicals. escholarship.orgescholarship.org One important derivatization pathway involves its conversion to 5-(acetoxymethyl)furfural (AMF), a more hydrophobic and stable congener of 5-(hydroxymethyl)furfural (HMF). chem960.com

The synthesis of AMF from CMF can be achieved through a substitution reaction. This process highlights the utility of acetate-containing reagents in modifying bio-based platform molecules. The resulting AMF is a valuable intermediate, as its functional groups can be further transformed using methods similar to those employed for HMF, opening pathways to various furanic monomers and fine chemicals. chem960.com

While 5-(Chloromethyl)furfural (CMF) and its derivatives are well-known for the electrophilic nature of the aldehyde and chloromethyl groups, their potential as carbon nucleophiles has been a less explored area of their chemistry. escholarship.orgacs.org Harnessing the carbon nucleophilicity of CMF-derived molecules significantly diversifies the synthetic utility of this renewable platform. escholarship.orgacs.org

Several strategies have been developed to generate and utilize CMF-derived carbon nucleophiles:

Furylogous Enolates : Biobased esters like 5-(chloromethyl)furoate can be deprotonated using strong, non-nucleophilic bases to form furylogous enolates. escholarship.orgresearchgate.netnih.gov These enolates can then participate in classic carbon nucleophile reactions. researchgate.net The electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate is another method to generate the corresponding furylogous enolate anion. researchgate.netresearchgate.net

Organozinc Nucleophiles (Reformatsky-type Reactions) : The insertion of zinc metal into the carbon-chlorine bond of a CMF-derived furoate ester generates an organozinc reagent. acs.orgnih.gov This Reformatsky-like nucleophile demonstrates good reactivity and high functional group tolerance, reacting with various electrophiles under mild conditions to produce carbonyl addition products in high yields. escholarship.orgacs.org

These methods effectively reverse the typical reactivity (umpolung) of the chloromethyl group, transforming it from an electrophilic site into a nucleophilic one and expanding the range of accessible bio-based products. acs.orgresearchgate.net

Data Tables

Table 1: Synthesis of this compound

Reactant 1Reactant 2CatalystConditionsYieldReference
Acetyl chlorideParaformaldehydeAnhydrous zinc chloride0°C to 90°C, 19 hours, Argon atmosphere94% nbinno.com

Table 2: CMF-Derived Carbon Nucleophile Strategies

StrategyPrecursorReagent/MethodResulting NucleophileReference
Furylogous Enolate Generation5-(chloromethyl)furoate estersDeprotonation (e.g., with LDA)Furylogous lithium enolate escholarship.orgresearchgate.netnih.gov
Organozinc Formation5-(chloromethyl)furoate estersZinc metal insertionOrganozinc reagent (Reformatsky-type) acs.orgnih.gov

Environmental and Toxicological Considerations in Academic Research Excluding Dosage

Atmospheric Lifetime and Degradation Pathways

While specific experimental data for the atmospheric lifetime of chloromethyl acetate (B1210297) is limited in publicly accessible literature, its behavior can be inferred from studies on structurally similar compounds, such as other short-chain chlorinated esters and chloromethanes.

The primary degradation pathway for chloromethyl acetate in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. epa.govwitpress.com These highly reactive radicals are the main "detergent" of the atmosphere, initiating the oxidation of most volatile organic compounds (VOCs). The presence of C-H bonds in the this compound molecule makes it susceptible to attack by OH radicals. witpress.com

The rate of this reaction determines the atmospheric lifetime of the compound. For comparison, the atmospheric lifetimes of several chloromethanes, which also undergo degradation by OH radicals, are presented in the table below. It is anticipated that the atmospheric lifetime of this compound would be on a similar order of magnitude to the shorter-lived chloromethanes, likely in the range of hours to months. epa.gov The oxidizing capacity of the troposphere, largely determined by the concentration of OH radicals, will therefore directly influence the persistence of this compound in the atmosphere. copernicus.orgnih.govnerc.ac.ukmit.educopernicus.org

Table 1: Atmospheric Lifetimes of Selected Chloromethanes

Compound Atmospheric Lifetime Primary Removal Mechanism
Methylene Chloride ~18 months Reaction with OH radicals
Chloroform ~18 months Reaction with OH radicals
Carbon Tetrachloride ~50 years Not primarily OH reaction

Source: U.S. Environmental Protection Agency epa.gov

This interactive table provides a comparative view of the atmospheric persistence of related chlorinated compounds.

The degradation of this compound in the atmosphere is predicted to result in the formation of several secondary pollutants. nih.govnih.gov Based on the degradation mechanisms of similar chlorinated compounds, the reaction with OH radicals would likely lead to the formation of phosgene (B1210022) (carbonyl chloride), carbon monoxide (CO), and hydrogen chloride (HCl). nih.govnih.gov

Table 2: Potential Atmospheric Degradation Products of this compound and their Environmental Impact

Degradation Product Chemical Formula Potential Environmental Impact
Hydrogen Chloride HCl Contributes to acid deposition
Carbon Monoxide CO Air pollutant, precursor to ground-level ozone
Phosgene COCl₂ Toxic air pollutant, hydrolyzes to form HCl
Formyl Chloride HCOCl Hydrolyzes to form HCl and formic acid

This table outlines the likely byproducts of this compound's atmospheric degradation and their environmental significance.

Ecotoxicological Assessment of this compound and its Byproducts

The ecotoxicological profile of this compound is not well-documented in scientific literature, with safety data sheets often indicating a lack of available data for its effects on aquatic organisms. chemicalbook.com However, insights can be drawn from the assessment of other short-chain chlorinated compounds.

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govepa.govvliz.be For this compound, its physical and chemical properties will govern its distribution. With a relatively high vapor pressure, it is expected to volatilize into the atmosphere upon release. europa.eu Its solubility in water and its octanol-water partition coefficient would determine its partitioning between water and soil or sediment. mdpi.comepa.gov

Short-chain chlorinated paraffins (SCCPs), which are also short-chain chlorinated compounds, are known to be persistent and bioaccumulative in the environment. nih.govmst.dkepa.govepa.gov This raises concerns that this compound, although structurally different, may also exhibit some degree of persistence and potential for bioaccumulation in aquatic and terrestrial ecosystems.

The potential impact of this compound and its byproducts on water sources and ecosystems is a key area for research. Should the compound enter aquatic environments, its hydrolysis would likely lead to the formation of chloroacetic acid and methanol (B129727). The toxicity of these byproducts to aquatic life would then become a concern.

As previously noted, specific data on the toxicity of this compound to fish, daphnia, and algae is currently unavailable. chemicalbook.com The general principle of ecotoxicological assessment involves evaluating the potential for a substance to cause harm to various components of an ecosystem. epa.gov Given the lack of data, a precautionary approach would suggest that releases of this compound into the environment should be minimized until a more thorough ecotoxicological assessment can be conducted.

Research on Health Impacts and Risk Assessment Methodologies (Toxicological Profile)

The toxicological profile of this compound is another area where specific research is limited. cdc.govcdc.gov However, the potential health impacts can be inferred from studies on related compounds and from established risk assessment methodologies. biogem.itajphs.comopenaccessgovernment.orgnih.govmdpi.com

A hazard summary for the closely related compound, methyl chloroacetate (B1199739), indicates that it is a corrosive chemical that can cause severe skin and eye irritation and burns. nj.gov Breathing methyl chloroacetate can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in higher exposures, a build-up of fluid in the lungs (pulmonary edema). nj.gov Repeated exposure may cause bronchitis. nj.gov

In the absence of specific in vitro and in vivo studies on this compound, toxicological risk assessment would rely on data from such analogous compounds. biogem.itajphs.comnih.govmdpi.com The process of risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govnih.gov For this compound, the hazard identification would likely focus on its corrosive and irritant properties, as suggested by the data on methyl chloroacetate. nj.gov

Further research, including in vitro studies on cell cultures and in vivo studies in animal models, would be necessary to establish a comprehensive toxicological profile for this compound. biogem.itajphs.comnih.govmdpi.com Such studies would aim to identify target organs, understand mechanisms of toxicity, and determine potential for long-term health effects. plos.orgmdpi.com

Frameworks for Hazard Identification and Risk Characterization

The evaluation of chemical hazards and the characterization of associated risks are systematic processes guided by established frameworks from regulatory bodies and scientific organizations. epa.govresearchgate.net These frameworks provide a structured approach to identify potential adverse effects and determine the likelihood of their occurrence under specific conditions. For a compound like this compound, which is a haloacetate ester and potential alkylating agent, these frameworks are essential for a comprehensive toxicological assessment.

Hazard Identification

Hazard identification is the initial step in the risk assessment process and involves determining the types of adverse health effects a substance can cause. nih.gov This is achieved by reviewing toxicological data from various sources, including:

In vivo animal studies: These studies can provide information on a range of toxicological endpoints, such as acute toxicity, skin and eye irritation, sensitization, and carcinogenicity. For instance, related compounds like chloromethyl methyl ether have been shown to cause severe irritation to the skin, eyes, and respiratory tract in acute exposures. epa.govepa.gov Chronic exposure to chloromethyl methyl ether is associated with bronchitis. epa.gov

In vitro studies: These are experiments conducted on cells or tissues in a laboratory setting to investigate the mechanisms of toxicity.

Epidemiological studies: These studies examine patterns of health effects in human populations exposed to a substance. For example, occupational exposure to bis(chloromethyl)ether has been linked to an increased risk of lung cancer. nih.gov

Structure-Activity Relationships (SARs): The toxicological properties of a chemical can be inferred from the known properties of structurally similar compounds.

Risk Characterization

Risk characterization integrates the information from hazard identification and exposure assessment to estimate the probability and severity of adverse health effects in exposed populations. epa.gov This step involves comparing the potential for human exposure with the levels at which toxic effects are observed in experimental studies. The risk is then described in qualitative and quantitative terms, including the uncertainties and limitations of the assessment.

The following table outlines the key components of a typical hazard identification and risk characterization framework:

Framework ComponentDescriptionRelevance to this compound
Hazard Identification Identifies the intrinsic hazardous properties of a substance.Based on its chemical structure, potential hazards could include irritation, sensitization, and genotoxicity due to its alkylating nature.
Dose-Response Assessment Characterizes the relationship between the dose of a substance and the incidence and severity of an adverse effect.Would involve determining the concentration at which this compound elicits toxic effects in experimental systems.
Exposure Assessment Estimates the magnitude, frequency, and duration of human exposure to a substance.In a research setting, this would involve assessing potential inhalation and dermal exposure routes for laboratory personnel.
Risk Characterization Integrates the above information to estimate the probability of adverse health effects.Would conclude on the potential risks to researchers handling the compound and inform the necessary safety precautions.

Computational Toxicology and Predictive Models for Toxicity

Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals, reducing the reliance on traditional animal testing. youtube.comecetoc.org These in silico methods are valuable tools in the early stages of chemical assessment.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. nih.govlibretexts.org The underlying principle is that structurally similar compounds are likely to have similar properties. libretexts.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict toxicological endpoints. nih.gov

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known toxicity values is compiled.

Molecular Descriptor Calculation: A variety of descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the toxicological endpoint.

Model Validation: The predictive performance of the model is rigorously evaluated.

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. ecetoc.orgnih.gov These models incorporate physiological parameters (e.g., blood flow rates, organ volumes) and chemical-specific parameters (e.g., partition coefficients, metabolic rates) to simulate the concentration of a chemical in various tissues over time. nih.gov

PBPK models can be used to:

Extrapolate toxicological data between different species.

Predict the effects of different exposure routes and scenarios.

Inform the design of in vivo toxicity studies.

The development of a PBPK model for this compound would require experimental data on its physicochemical properties and metabolic fate.

The table below summarizes the key features of these computational models:

Computational ModelPrincipleApplication in Toxicity Prediction for this compound
QSAR Relates chemical structure to biological activity.Prediction of potential toxicity endpoints based on structural similarity to other toxic compounds.
PBPK Simulates the ADME of a chemical in the body.Estimation of internal tissue concentrations following potential exposure, aiding in risk assessment.

Studies on Systemic Toxic Effects at Low Concentrations

The study of systemic toxic effects at low, or sublethal, concentrations is critical for understanding the potential long-term health consequences of chemical exposure. While high concentrations of a toxicant may lead to acute effects and mortality, low-level exposures may induce more subtle, chronic effects that are not immediately apparent. nih.gov

For this compound, as a reactive alkylating agent, there is a theoretical potential for systemic effects even at low concentrations. Alkylating agents can react with various biological macromolecules, including DNA, RNA, and proteins, which can lead to a range of toxicological outcomes.

While specific studies on the systemic toxic effects of low concentrations of this compound are not extensively documented in publicly available literature, research on related compounds can provide some insights. For example, chronic exposure to low levels of other haloacetates has been shown to affect various organ systems in animal studies. It is important to note that direct extrapolation of toxicity data between related compounds should be done with caution.

The investigation of sublethal toxic effects often involves a range of endpoints, including:

Organ-specific toxicity: Histopathological examination of tissues to identify subtle cellular damage.

Biochemical alterations: Measurement of changes in enzyme activity or other biochemical markers.

Genotoxicity: Assessment of DNA damage or mutations.

Reproductive and developmental effects: Evaluation of impacts on fertility and offspring development.

Further research is needed to specifically characterize the potential systemic toxic effects of chronic, low-concentration exposure to this compound.

Cellular and Biochemical Interactions (e.g., Thiol Levels)

The toxicity of a chemical is often initiated by its interaction with cellular and biochemical components. For electrophilic compounds like this compound, a key target for interaction is the thiol group (-SH) present in molecules such as the antioxidant glutathione (GSH) and cysteine residues in proteins. nih.govnih.gov

Interaction with Glutathione

Glutathione is a crucial tripeptide that plays a central role in cellular defense against oxidative stress and detoxification of xenobiotics. researchgate.net The sulfhydryl group of its cysteine residue is a potent nucleophile that can react with electrophilic compounds. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of a glutathione conjugate, which is typically more water-soluble and readily excreted from the cell. nih.gov

The reaction of this compound with glutathione would be expected to proceed via a nucleophilic substitution, where the glutathione thiol attacks the chloromethyl group, displacing the chloride ion. This conjugation would serve as a detoxification pathway, preventing the reactive ester from interacting with other critical cellular targets. However, significant depletion of cellular glutathione levels could leave the cell vulnerable to oxidative damage.

Interaction with Protein Thiols

Cysteine residues in proteins also possess nucleophilic thiol groups that can be targets for alkylating agents. The modification of protein thiols can lead to a variety of adverse effects, including:

Enzyme inhibition: If the modified cysteine is part of an enzyme's active site.

Disruption of protein structure and function: Alteration of protein conformation and activity.

Induction of oxidative stress: Impairment of antioxidant enzymes that rely on cysteine for their function.

Studies on other chloromethyl-containing compounds have demonstrated their ability to react with thiol-containing molecules. For instance, chloromethyl ketones are known to react with and be inhibited by reduced glutathione. researchgate.net This suggests that this compound may have a similar reactivity towards cellular thiols.

The potential interactions of this compound at the cellular level are summarized in the table below:

Cellular TargetPotential InteractionConsequence
Glutathione (GSH) Conjugation with the chloromethyl group.Detoxification of this compound; potential for GSH depletion at high exposures.
Protein Thiols (Cysteine Residues) Alkylation of sulfhydryl groups.Enzyme inhibition, disruption of protein function, potential for cellular dysfunction.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of chloromethyl acetate (B1210297) often involves the use of reagents and catalysts that can have environmental drawbacks. nbinno.com Current research is therefore focused on developing greener, more sustainable catalytic systems that are not only efficient but also minimize waste and environmental impact.

One promising avenue of research is the use of ionic liquids as catalysts. These salts, which are liquid at or near room temperature, offer several advantages, including low vapor pressure, high thermal stability, and the ability to be recycled. Polyoxometalate-based ionic liquids with sulfonic acid groups have shown potential in the esterification of chloroacetic acid, a related process, suggesting their applicability to chloromethyl acetate synthesis. rsc.org These catalysts can operate in a temperature-responsive manner, forming a homogeneous mixture with reactants at elevated temperatures and separating for easy recovery at ambient temperatures. rsc.org

Flow chemistry represents another significant step towards the sustainable synthesis of this compound. Continuous flow processes, as opposed to batch reactions, offer better control over reaction parameters, improved safety, and higher yields. nbinno.com The development of specialized continuous flow equipment can facilitate various reaction types, including those relevant to this compound production, on a large scale with high purity. nbinno.com

Furthermore, the exploration of organocatalysis is gaining traction. Organocatalysts are small organic molecules that can drive chemical reactions without the need for metals, which can be toxic and expensive. scienceopen.comnih.gov The application of organocatalysts to the synthesis of this compound could lead to more environmentally friendly processes.

The table below summarizes potential novel catalytic systems for the sustainable synthesis of this compound.

Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Ionic Liquids Low vapor pressure, high thermal stability, recyclability. rsc.orgReduced solvent emissions, catalyst reusability, potentially higher yields.
Flow Chemistry Continuous processing, precise control over reaction conditions. nbinno.comImproved safety, scalability, and product purity.
Organocatalysis Metal-free catalysis, often milder reaction conditions. scienceopen.comnih.govAvoidance of toxic metal catalysts, potentially biodegradable catalysts.
Biocatalysis Use of enzymes for specific chemical transformations. mdpi.comHigh selectivity, mild reaction conditions, environmentally benign.

Advanced Computational Studies for Predicting Reactivity and Environmental Fate

Advanced computational methods are becoming indispensable tools for understanding the behavior of chemical compounds, including their reactivity and what happens to them in the environment. These in silico approaches can predict a substance's properties and potential hazards before it is even synthesized, saving time and resources. nih.gov

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms involving this compound. These calculations can help in understanding the intricate details of how the molecule interacts with other substances at an electronic level, which is crucial for designing more efficient synthetic routes and predicting its degradation pathways in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. These models establish a mathematical relationship between the chemical structure of a molecule and its biological or environmental activity. nih.govnih.gov For this compound, QSAR models could be developed to predict its ecotoxicity to various aquatic organisms, helping to assess its potential environmental risks without the need for extensive animal testing. nih.govresearchgate.netcsic.es

Machine learning and artificial intelligence are also set to revolutionize the prediction of chemical properties. nih.govmit.edumit.edu These technologies can analyze vast datasets of chemical information to identify patterns and make highly accurate predictions about the properties of new molecules like this compound, including their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govarxiv.org

The following table outlines some advanced computational methods and their potential applications for this compound.

Computational MethodApplication for this compoundPotential Insights
Density Functional Theory (DFT) Elucidating reaction mechanisms and degradation pathways.Understanding of electronic structure, transition states, and reaction energetics.
QSAR Models Predicting ecotoxicity and other environmental effects. nih.govnih.govEstimation of toxicity to aquatic life, persistence, and bioaccumulation potential.
Machine Learning / AI Predicting a wide range of physicochemical and toxicological properties. nih.govmit.edumit.eduRapid screening for potential hazards and pharmacokinetic properties.
Molecular Dynamics Simulations Simulating the behavior of this compound in different environmental compartments.Understanding its interactions with water, soil, and biological membranes.

Exploration of New Applications in Materials Science and Biotechnology

The unique chemical structure of this compound, with its reactive chloromethyl group, makes it a valuable building block for creating new materials and for applications in the life sciences. nbinno.com

In materials science , this compound can be used in the synthesis of functional polymers . mdpi.com These are polymers that are designed to have specific properties, such as being responsive to stimuli like temperature or pH, or having particular optical or electronic characteristics. For example, chloromethyl groups can be introduced into polymers and then further modified to create materials with tailored functionalities. scienceopen.com

In the field of biotechnology , this compound and similar molecules are being explored for their potential in bioconjugation . nih.gov This is the process of linking molecules, such as drugs or imaging agents, to biological entities like proteins or antibodies. nih.gov The reactive nature of this compound makes it a candidate for use as a linker to connect different molecular components, which is a critical aspect in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.govnjbio.com

There is also growing interest in the enzymatic modification of polymers , where enzymes are used to alter the structure and properties of synthetic polymers. rsc.orgcore.ac.uknih.govdntb.gov.ua this compound could serve as a reagent in these processes, allowing for precise and selective modifications of polymer chains to create new biocompatible or biodegradable materials.

The development of advanced biosensors for clinical diagnostics is another area where this compound derivatives could find use. mdpi.commdpi.com These sensors often rely on the specific binding of target molecules to a sensor surface, and the chemistry of this compound could be employed to attach capture probes or other functional elements to these surfaces.

The table below highlights potential new applications for this compound.

FieldPotential ApplicationDescription
Materials Science Synthesis of functional and stimuli-responsive polymers. mdpi.comCreating "smart" materials that can change their properties in response to their environment.
Biotechnology Linker for bioconjugation in antibody-drug conjugates (ADCs). nih.govnjbio.comConnecting potent drugs to antibodies for targeted delivery to cancer cells.
Biotechnology Reagent for the enzymatic modification of polymers. rsc.orgcore.ac.uknih.govdntb.gov.uaDeveloping new biocompatible and biodegradable materials for medical applications.
Biotechnology Component in the fabrication of advanced biosensors. mdpi.commdpi.comCreating sensitive and specific diagnostic tools for detecting diseases.

Interdisciplinary Research on Environmental Remediation and Mitigation Strategies

As with many industrial chemicals, it is crucial to develop effective strategies for cleaning up environmental contamination and mitigating the impact of accidental releases. Interdisciplinary research that combines chemistry, biology, and environmental engineering is key to addressing these challenges for this compound.

Phytoremediation is an emerging and sustainable approach that uses plants to remove, degrade, or stabilize contaminants in soil and water. frontiersin.orgmdpi.comnih.govjournalijpss.com Research in this area could identify plant species that are capable of taking up and breaking down this compound, offering a cost-effective and aesthetically pleasing method for cleaning up contaminated sites. frontiersin.org

Integrated remediation approaches that combine different technologies are also a focus of current research. For chlorinated solvents, a combination of adsorption on activated carbon and enhanced biodegradation has proven effective. mdpi.commdpi.com This strategy involves injecting micrometric activated carbon into the contaminated area to quickly reduce concentrations, while also stimulating the activity of naturally occurring microorganisms that can break down the pollutant. mdpi.com

In the event of a spill, having well-defined emergency response procedures is critical. mdpi.comorganic-chemistry.org This includes isolating the area, using appropriate personal protective equipment, and employing suitable absorbent materials to contain the spill. mdpi.comorganic-chemistry.org Research into more effective and environmentally friendly absorbent materials and decontamination methods is ongoing.

The table below outlines various strategies for the environmental remediation and mitigation of this compound.

StrategyDescriptionKey Research Areas
Phytoremediation Using plants to clean up contaminated soil and water. frontiersin.orgmdpi.comnih.govjournalijpss.comIdentifying and genetically engineering plants for enhanced uptake and degradation of this compound.
Integrated Remediation Combining different technologies, such as adsorption and biodegradation. mdpi.commdpi.comOptimizing the synergy between physical and biological remediation methods for chlorinated compounds.
Advanced Oxidation Processes Using powerful oxidizing agents to break down the contaminant.Developing new catalytic systems for the efficient and complete degradation of this compound.
Emergency Spill Response Procedures for safely containing and cleaning up accidental releases. mdpi.comorganic-chemistry.orgDeveloping novel absorbent materials and environmentally benign decontamination solutions.

Q & A

Q. What laboratory-scale synthesis methods are recommended for chloromethyl acetate (CAS 625-56-9)?

Methodological Answer: this compound is synthesized via esterification of acetic acid with chloromethanol or alkylation using chloro-methylating agents (e.g., chloromethyl methyl ether or bromoethyl acetate). A typical protocol involves reacting acetyl chloride with chloromethanol in anhydrous dichloromethane under nitrogen, catalyzed by pyridine to neutralize HCl byproducts . Purity is enhanced by fractional distillation (boiling point: 122.85°C) . Key Parameters:

  • Reaction temperature: 0–5°C (prevents side reactions).
  • Solvent: Dry ether or DCM (avoids hydrolysis).

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (CDCl3_3) shows peaks at δ 2.05 (s, 3H, CH3_3CO), δ 4.65 (s, 2H, ClCH2_2O), confirming the acetate and chloromethyl groups .
  • HPLC: Purity ≥98% verified via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water 70:30) .
  • GC-MS: Molecular ion peak at m/z 108.52 (C3_3H5_5ClO2_2) .

Q. What safety protocols are critical when handling this compound in research?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors (TLV: 1 ppm) .
  • PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats (flash point: 192.6°C) .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. What mechanistic pathways dominate the hydrolysis of this compound under acidic vs. basic conditions?

Methodological Answer: Hydrolysis proceeds via competing SN_N1 (solvolysis) and SN_N2 (bimolecular nucleophilic substitution) pathways:

  • Acidic Conditions (SN_N1): this compound forms a carbocation intermediate, reacting with water to yield acetic acid and chloromethanol. Rate depends on solvent polarity (e.g., ethanol/water mixtures) .
  • Basic Conditions (SN_N2): OH^- directly displaces the chloride ion, producing glycolic acid. Kinetic studies show second-order dependence on [OH^-] . Contradictions: Evidence of concurrent mechanisms in bromomethyl chloroacetate suggests similar complexity for this compound, requiring isotopic labeling (e.g., 18^{18}O) to resolve .

Q. How can this compound be functionalized in polymer synthesis?

Methodological Answer: this compound acts as a reactive monomer in star polymer synthesis. For example:

  • Step 1: Esterify pentaerythritol with chloroacetyl chloride to form tetra-chloroacetate (PTCA) .
  • Step 2: Nucleophilic substitution with sodium dithiobenzoate yields amphiphilic polymers for drug delivery . Critical Factors:
  • Stoichiometric control of chloromethyl groups prevents cross-linking defects.
  • FTIR monitoring (C=O stretch at 1740 cm1^{-1}) confirms successful functionalization .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) to compare activation energies for SN_N1 vs. SN_N2 pathways .
  • Solvent Effects: COSMO-RS simulations predict rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of charged intermediates . Validation: Correlate computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.